molecular formula C17H16Cl2O5S B8447109 Ethyl {4-chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetate

Ethyl {4-chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetate

Cat. No. B8447109
M. Wt: 403.3 g/mol
InChI Key: JPRJZUXOVYPTMF-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

The product from step (iv) (4.4 g), 3-chloro-4-fluorophenyl methyl sulfone (4.27 g), cesium carbonate (6.5 g) and NMP (40 ml) were charged to a flask and stirred at 90° C. for 2 h. The reaction was diluted with water, extracted with EtOAc, dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent 2:1 isohexane/ether) to give the subtitle compound (3.6 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([OH:13])[CH:7]=1)[CH3:2].[CH3:15][S:16]([C:19]1[CH:24]=[CH:23][C:22](F)=[C:21]([Cl:26])[CH:20]=1)(=[O:18])=[O:17].C(=O)([O-])[O-].[Cs+].[Cs+].CN1C(=O)CCC1>O>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([O:13][C:22]2[CH:23]=[CH:24][C:19]([S:16]([CH3:15])(=[O:18])=[O:17])=[CH:20][C:21]=2[Cl:26])[CH:7]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=C(C=C1)Cl)O)=O
Name
Quantity
4.27 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Name
cesium carbonate
Quantity
6.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (eluent 2:1 isohexane/ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=C(C=C1)Cl)OC1=C(C=C(C=C1)S(=O)(=O)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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